molecular formula C22H18N2OS B2757438 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034581-30-9

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2757438
CAS RN: 2034581-30-9
M. Wt: 358.46
InChI Key: YOCQMBMZICJFNV-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as THAL-SNS-032, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. THAL-SNS-032 is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9), an enzyme that plays a critical role in the regulation of gene expression.

Scientific Research Applications

Chemosensors for Metal Ions

Compounds related to the queried chemical have been explored as chemosensors for detecting transition metal ions. For instance, naphthoquinone-based compounds have shown remarkable selectivity towards Cu2+ ions, indicating potential applications in environmental monitoring and analytical chemistry. These chemosensors operate through a color change mechanism upon metal ion binding, offering a straightforward method for detecting specific ions in various solvents (Gosavi-Mirkute et al., 2017).

Catalysts for Organic Synthesis

Some derivatives of naphthalene have been used as catalysts in organic synthesis. For example, nano magnetite (Fe3O4) has been employed as an efficient catalyst for the synthesis of naphthalene derivatives under ultrasound irradiation, highlighting the role of these compounds in facilitating organic reactions (Mokhtary & Torabi, 2017).

properties

IUPAC Name

2-naphthalen-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-22(13-18-6-3-5-17-4-1-2-7-20(17)18)24-14-16-8-10-23-21(12-16)19-9-11-26-15-19/h1-12,15H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCQMBMZICJFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

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